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1,3-Isobenzofurandione, tetrahydromethyl-

Epoxy Curing Mechanical Properties Composite Materials

Tetrahydromethyl-1,3-isobenzofurandione, commonly referred to as methyltetrahydrophthalic anhydride (MTHPA), is an alicyclic anhydride hardener for epoxy resins. It exists as a mixture of isomers , characterized by a low-viscosity liquid state at room temperature, low volatility, and a distinct methyl-substituted tetrahydrophthalic structure.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 11070-44-3
Cat. No. B082760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Isobenzofurandione, tetrahydromethyl-
CAS11070-44-3
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC12CCCC=C1C(=O)OC2=O
InChIInChI=1S/C9H10O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h4H,2-3,5H2,1H3
InChIKeyLOYDTBZMMPQJNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydromethyl-1,3-Isobenzofurandione (MTHPA, CAS 11070-44-3): A Liquid Alicyclic Anhydride Curing Agent for Epoxy Resins


Tetrahydromethyl-1,3-isobenzofurandione, commonly referred to as methyltetrahydrophthalic anhydride (MTHPA), is an alicyclic anhydride hardener for epoxy resins [1]. It exists as a mixture of isomers , characterized by a low-viscosity liquid state at room temperature, low volatility, and a distinct methyl-substituted tetrahydrophthalic structure . This structural feature differentiates it from other cyclic anhydrides and influences its reactivity, pot life, and the thermomechanical properties of cured epoxy networks.

Why Direct Substitution of MTHPA (CAS 11070-44-3) with Other Anhydride Curing Agents Can Compromise Epoxy Formulation Performance


Generic substitution of MTHPA with other anhydride hardeners, such as hexahydrophthalic anhydride (HHPA) or methylhexahydrophthalic anhydride (MHHPA), is not straightforward due to significant differences in molecular architecture that dictate curing kinetics and final network properties. The presence of a single double bond in MTHPA's cyclohexene ring, versus the fully saturated ring in MHHPA, alters its reactivity, necessitating different cure schedules [1]. Furthermore, the low-temperature liquidity and long pot life of MTHPA are distinct advantages over solid anhydrides like phthalic anhydride (PA) or other high-melting alternatives, impacting processing and manufacturing efficiency [2].

Quantitative Evidence for Selecting MTHPA (CAS 11070-44-3) Over Alternative Epoxy Curing Agents


Highest Tensile Strength Among Evaluated Curing Agents in ED-20 Epoxy Binder

In a comparative study of epoxy binders based on ED-20 resin, the formulation cured with Iso-MTHPA exhibited the highest tensile strength among all compounds tested, outperforming binders cured with KhT-152 B and Etal-450 . The specific tensile strength value for the Iso-MTHPA system was not provided, but the study conclusively ranks its performance as superior to the other curing agents in the study . All studied binders showed comparable glass-transition temperatures (Tg) in the range of 100–110°C .

Epoxy Curing Mechanical Properties Composite Materials

Lower Glass Transition Temperature (Tg) and Modulus Compared to Nadic Anhydride (NA)

A combined molecular dynamics simulation and experimental study directly compared the thermomechanical properties of DGEBA epoxy cured with MTHPA versus cured with nadic anhydride (NA) [1]. The results demonstrated that the glass transition temperature (Tg) and Young's modulus of the DGEBA/NA system were higher than those of the DGEBA/MTHPA system [1]. The calculated cohesive energy density (CED) for DGEBA/MTHPA was 464.12 J/cm³, which was lower than that of DGEBA/NA at 475.50 J/cm³ [1]. This lower CED for the MTHPA-cured network correlates with its lower Tg and modulus, offering a more flexible final polymer compared to the stiffer, higher-Tg network formed with NA [1].

Epoxy Thermosets Molecular Dynamics Thermomechanical Properties

Extended Low-Temperature Liquidity with a Pour Point of -20°C to -15°C

Commercial formulations of MTHPA, such as MTHPA-EG, are specially designed to remain liquid even during winter conditions, with a typical pour point ranging from -20°C to -15°C [1]. This is a key differentiator from many other alicyclic anhydrides and solid hardeners (e.g., phthalic anhydride, which has a melting point of 131°C), which may crystallize or become highly viscous at low ambient temperatures. This property eliminates the need for heated storage or pre-heating before use, simplifying handling and processing in unheated facilities or during cold weather [1].

Epoxy Curing Processing Properties Low-Temperature Applications

Optimal Industrial and Research Applications for MTHPA (CAS 11070-44-3) Based on Performance Evidence


High-Voltage Electrical Insulation (Casting, Potting, and Encapsulation)

The combination of high tensile strength , excellent electrical properties, and low mixed viscosity makes MTHPA an ideal curing agent for casting and potting of high-voltage components. Its ability to remain liquid at sub-zero temperatures ensures consistent processing for the encapsulation of transformers, ignition coils, capacitors, and insulators, even in unheated production areas [1]. The resulting cured epoxy provides the necessary mechanical robustness and long-term dielectric stability required in the electronics and power distribution industries [2].

Filament Winding and Composite Fabrication

MTHPA's characteristically long pot life and low initial viscosity are critical for composite manufacturing processes like filament winding, pultrusion, and resin transfer molding (RTM) . These properties ensure complete fiber wet-out before the onset of gelation, leading to high-quality, void-free laminates . The balanced flexibility of the MTHPA-cured network, as indicated by its lower modulus compared to stiffer anhydride systems like NA [3], contributes to the durability and impact resistance of large composite structures such as wind turbine blades, pipes, and pressure vessels [1].

Formulation of High-Performance Epoxy Adhesives and Coatings

The low viscosity and long pot life of MTHPA enable the formulation of adhesives with excellent wetting and penetration on various substrates, leading to strong adhesive bonds . Furthermore, the cured epoxy exhibits good thermal stability and chemical resistance, which is essential for protective coatings and structural adhesives used in demanding environments like automotive under-the-hood components or industrial flooring [2]. Its low volatility also contributes to a safer application process compared to some solvent-based or more volatile curing agents .

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